

Unveiling 2'-Deoxyguanosine-¹³C Monohydrate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2'-Deoxyguanosine-13C
monohydrate

Cat. No.: B583552

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth overview of 2'-Deoxyguanosine-¹³C monohydrate, a crucial tool for researchers, scientists, and drug development professionals. This stable isotope-labeled nucleoside serves as an invaluable internal standard for the precise quantification of its unlabeled counterpart, 2'-deoxyguanosine, a key component of DNA. Its application is particularly significant in the study of DNA damage, repair mechanisms, and in the pharmacokinetics of nucleoside analogue drugs.

Core Compound Properties

2'-Deoxyguanosine-¹³C monohydrate is a synthetic form of the naturally occurring nucleoside, 2'-deoxyguanosine, where one or more carbon atoms have been replaced with the stable isotope, carbon-13. This isotopic labeling renders the molecule heavier than its endogenous analogue, allowing for its differentiation and accurate quantification in complex biological matrices using mass spectrometry. The monohydrate form indicates the presence of one molecule of water per molecule of 2'-deoxyguanosine-¹³C.

Property	Value
Chemical Formula	$C_9^{13}CH_{15}N_5O_5$
CAS Number	478511-26-1
Molecular Weight	Varies based on the number and position of ^{13}C atoms (e.g., ~286.22 g/mol for one ^{13}C)
Appearance	White to off-white solid
Purity	Typically $\geq 98\%$
Isotopic Enrichment	Typically $\geq 99\%$ for specified ^{13}C positions
Storage Temperature	-20°C

Applications in Research and Drug Development

The primary application of 2'-Deoxyguanosine- ^{13}C monohydrate is as an internal standard in isotope dilution mass spectrometry (IDMS) for the quantification of 2'-deoxyguanosine and its modified forms, such as 8-oxo-2'-deoxyguanosine (8-oxodG), a key biomarker for oxidative DNA damage. Its structural and chemical similarity to the analyte of interest ensures that it behaves identically during sample preparation, chromatographic separation, and ionization, thus correcting for matrix effects and variations in instrument response.

Stable isotope-labeled compounds are critical in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. By co-administering a ^{13}C -labeled drug with its unlabeled version, researchers can accurately trace the metabolic fate of the compound.

Experimental Protocols

Quantification of 8-oxo-2'-deoxyguanosine in DNA by LC-MS/MS using Isotope Dilution

This protocol outlines a general procedure for the analysis of 8-oxodG in a DNA sample using 2'-Deoxyguanosine- ^{13}C monohydrate as part of a labeled internal standard mix.

1. DNA Isolation and Digestion:

- Isolate DNA from the biological sample of interest (e.g., cells or tissues) using a standard DNA extraction kit, ensuring minimal oxidative damage during the process.
- Quantify the extracted DNA using a spectrophotometer.
- To a known amount of DNA (e.g., 20 µg), add a known amount of a stable isotope-labeled internal standard mixture containing [¹³C,¹⁵N]₂8-oxodG and [¹³C]2'-deoxyguanosine.
- Enzymatically digest the DNA to its constituent nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase at 37°C for a defined period (e.g., 2 hours).

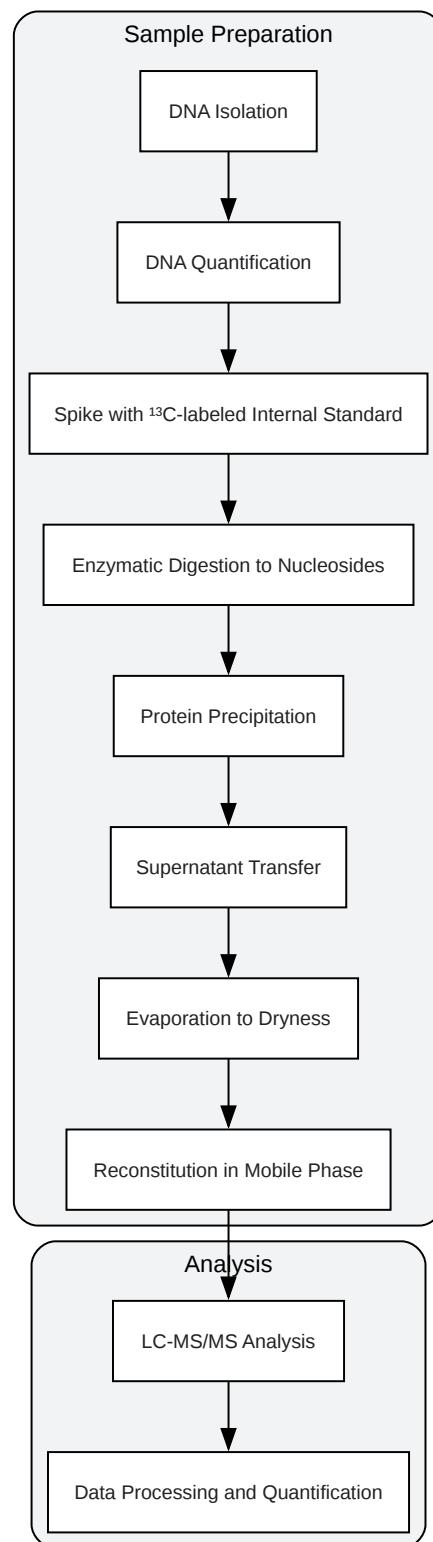
2. Sample Preparation:

- Following digestion, precipitate proteins by adding a solvent like acetonitrile.
- Centrifuge the sample to pellet the precipitated proteins.
- Carefully transfer the supernatant containing the nucleosides to a clean tube.
- Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.
- Reconstitute the dried sample in a suitable mobile phase for LC-MS/MS analysis (e.g., 10% acetonitrile in water with 0.1% formic acid).

3. LC-MS/MS Analysis:

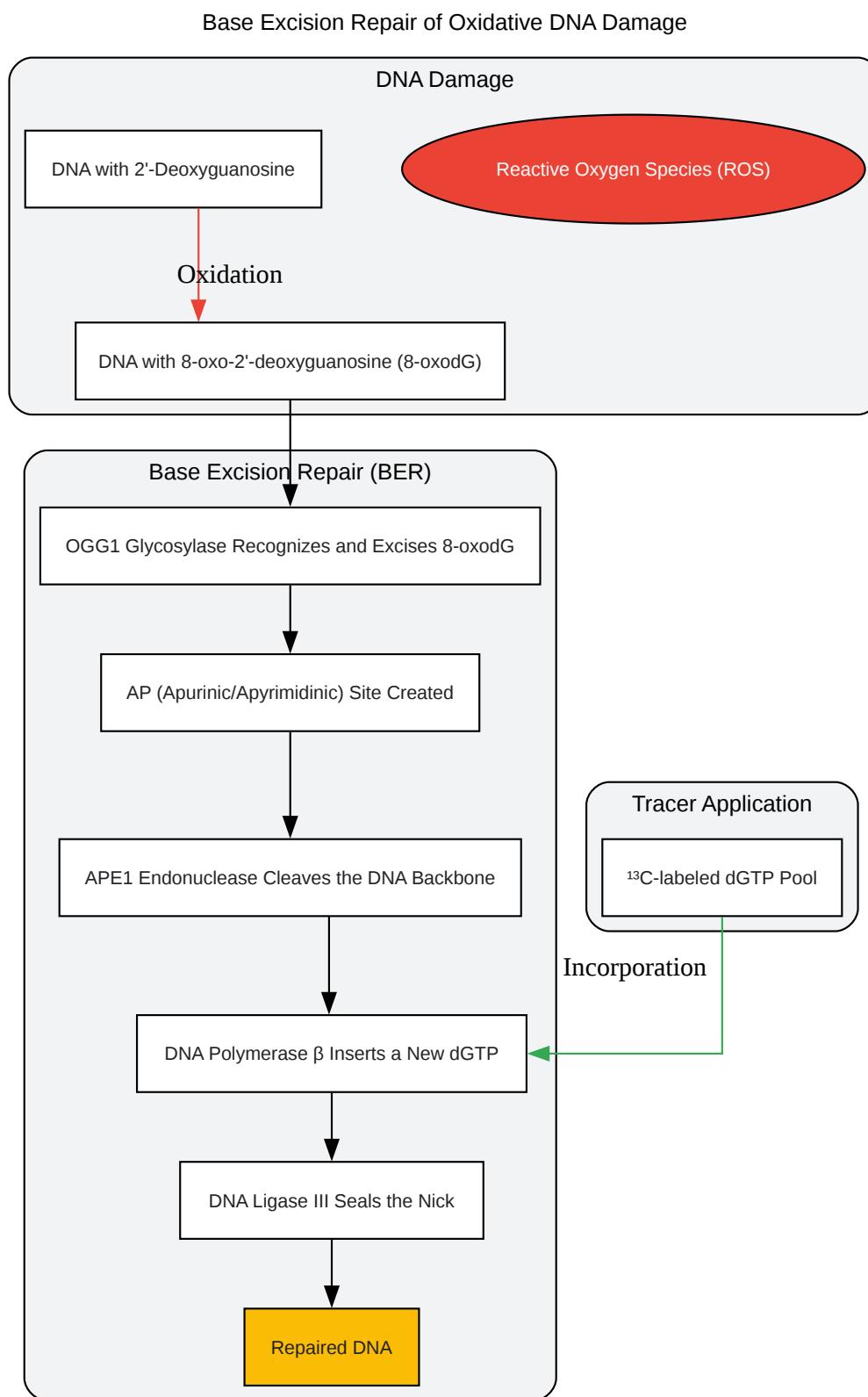
- Liquid Chromatography (LC):
 - Column: A reverse-phase C18 column suitable for nucleoside analysis.
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: A suitable gradient to separate 8-oxodG and 2'-deoxyguanosine from other nucleosides.

- Flow Rate: A flow rate compatible with the column dimensions and mass spectrometer interface.
- Injection Volume: Typically 5-10 μL .
- Mass Spectrometry (MS/MS):
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - Unlabeled 2'-deoxyguanosine: Monitor the transition of the precursor ion (m/z) to a specific product ion.
 - ^{13}C -labeled 2'-deoxyguanosine: Monitor the transition of the heavier precursor ion to its corresponding product ion.
 - Unlabeled 8-oxodG: Monitor the transition of its precursor ion to a specific product ion.
 - $^{13}\text{C},^{15}\text{N}_2$ -labeled 8-oxodG: Monitor the transition of its heavier precursor ion to its corresponding product ion.


4. Data Analysis:

- Integrate the peak areas for both the unlabeled analytes and their corresponding stable isotope-labeled internal standards.
- Calculate the ratio of the peak area of the unlabeled analyte to the peak area of the labeled internal standard.
- Quantify the amount of the unlabeled analyte in the original sample by comparing this ratio to a standard curve generated using known concentrations of the unlabeled analyte and a fixed concentration of the internal standard.

Visualizing Workflows and Pathways


To further elucidate the application and context of 2'-Deoxyguanosine-¹³C monohydrate, the following diagrams illustrate a typical experimental workflow and a relevant biological pathway.

Experimental Workflow for 8-oxodG Quantification

[Click to download full resolution via product page](#)

A typical workflow for quantifying 8-oxodG using an internal standard.

[Click to download full resolution via product page](#)

Tracing DNA repair using ¹³C-labeled deoxyguanosine.

In conclusion, 2'-Deoxyguanosine-¹³C monohydrate is an indispensable tool in modern biomedical research. Its use as an internal standard enables accurate and precise quantification of DNA damage and repair, providing critical insights into disease mechanisms and the efficacy of therapeutic interventions. The methodologies and concepts presented in this guide are intended to support researchers in leveraging this powerful analytical tool to its full potential.

- To cite this document: BenchChem. [Unveiling 2'-Deoxyguanosine-¹³C Monohydrate: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b583552#what-is-2-deoxyguanosine-13c-monohydrate\]](https://www.benchchem.com/product/b583552#what-is-2-deoxyguanosine-13c-monohydrate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com